molecular formula C15H16BrN3O8S B13777812 Cefotaxime Bromoacetyl Analogue

Cefotaxime Bromoacetyl Analogue

Cat. No.: B13777812
M. Wt: 478.3 g/mol
InChI Key: NIHKZDOTKQWEAL-UHAPALRBSA-N
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Description

Cefotaxime Bromoacetyl Analogue is a derivative of cefotaxime, a third-generation cephalosporin antibioticThe molecular formula of this compound is C15H16BrN3O8S, and it has a molecular weight of 478.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefotaxime Bromoacetyl Analogue involves the introduction of a bromoacetyl group into the cefotaxime molecule. This can be achieved through a series of chemical reactions, including acylation and bromination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cefotaxime Bromoacetyl Analogue undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new analogues with different functional groups .

Mechanism of Action

The mechanism of action of Cefotaxime Bromoacetyl Analogue involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefotaxime Bromoacetyl Analogue is unique due to the presence of the bromoacetyl group, which can alter its chemical properties and potentially enhance its antibacterial activity. This modification allows for the exploration of new derivatives and their applications in various fields .

Properties

Molecular Formula

C15H16BrN3O8S

Molecular Weight

478.3 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9+/t10-,14-/m1/s1

InChI Key

NIHKZDOTKQWEAL-UHAPALRBSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C(=O)CBr)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O

Origin of Product

United States

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